molecular formula C16H27NO4 B11753989 (1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid

(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B11753989
M. Wt: 297.39 g/mol
InChI Key: IRUHFNNIILKLHJ-INLINHOESA-N
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Description

(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[410]heptane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure This compound is characterized by its tert-butoxycarbonylamino group and trimethyl-substituted bicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps. One common approach is the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the tert-butoxycarbonylamino and carboxylic acid groups. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and purity of the final product. Optimization of reaction parameters and the use of cost-effective raw materials are crucial for the economic viability of industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[410]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its bicyclic structure and functional groups allow it to interact with biological macromolecules in specific ways, making it a useful tool for probing biochemical pathways.

Medicine

In medicine, (1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can form hydrogen bonds with proteins, while the bicyclic core provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R,4S,6S)-4-Amino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid: Similar structure but lacks the tert-butoxycarbonyl group.

    (1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-2-carboxylic acid: Similar structure with a different position of the carboxylic acid group.

Uniqueness

The uniqueness of (1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid lies in its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

(1R,3R,4S,6S)-4,7,7-trimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(6)8-11-9(15(11,4)5)7-10(16)12(18)19/h9-11H,7-8H2,1-6H3,(H,17,20)(H,18,19)/t9-,10+,11+,16+/m1/s1

InChI Key

IRUHFNNIILKLHJ-INLINHOESA-N

Isomeric SMILES

C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@H]1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(C2C1CC(C(C2)C(=O)O)(C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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